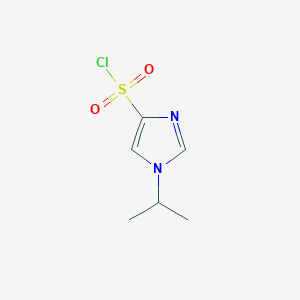
3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone
Übersicht
Beschreibung
3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone (AHMQ) is a quinolinone-based compound that has been used in a variety of scientific research applications. It is a versatile compound, with multiple potential applications in the field of biochemistry and physiology. AHMQ has been studied for its ability to act as a potential inhibitor of enzymes, as a synthetic intermediate for drug synthesis and for its potential as a potential therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone: has been studied for its antimicrobial properties. It shows potential in combating various bacterial and fungal pathogens. This compound could be a key ingredient in developing new antibiotics and antifungal agents, addressing the growing concern of antimicrobial resistance .
Anticancer Research
Research indicates that quinolinone derivatives exhibit anticancer activities. The unique structure of 3-acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone may interfere with the proliferation of cancer cells, making it a candidate for further studies in cancer treatment .
Antitubercular Activity
The compound has shown promise in antitubercular activity, suggesting its use in treating tuberculosis. Its mechanism may involve inhibiting the growth of Mycobacterium tuberculosis, the bacteria responsible for the disease .
Cardiovascular Drug Development
Due to its structural characteristics, 3-acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone could be utilized in creating cardiovascular drugs. It may help in the development of treatments for various heart conditions .
Neuroprotective Agent
This compound has potential as a neuroprotective agent. It could contribute to treatments for neurodegenerative diseases like Parkinson’s and Alzheimer’s by protecting nerve cells from damage .
Dye and Pigment Industry
In the dye and pigment industry, the compound’s chemical structure can be exploited to develop new dyes with specific properties for textiles and other materials .
Corrosion Inhibition
3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone: has been investigated for its role in corrosion inhibition, particularly in protecting metals from oxidative damage. This application is crucial in extending the life of metal components in various industries .
Synthesis of Organic Compounds
The compound serves as a synthon in the synthesis of a wide range of organic compounds. Its reactivity allows for the creation of complex molecules that can have diverse applications in medicinal chemistry and material science .
Eigenschaften
IUPAC Name |
3-acetyl-4-hydroxy-1-methylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7(14)10-11(15)8-5-3-4-6-9(8)13(2)12(10)16/h3-6,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXLZSYWEVIMPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20715987 | |
| Record name | 3-Acetyl-4-hydroxy-1-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20715987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817874 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone | |
CAS RN |
54289-76-8 | |
| Record name | 3-Acetyl-4-hydroxy-1-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20715987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl N-[(2-oxocyclohexyl)methyl]carbamate](/img/structure/B1395456.png)
![Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate](/img/structure/B1395457.png)
![5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1395460.png)





![Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B1395470.png)


![7-hydroxy-N'-[(E)-(3-hydroxyphenyl)methylidene]-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide](/img/structure/B1395476.png)